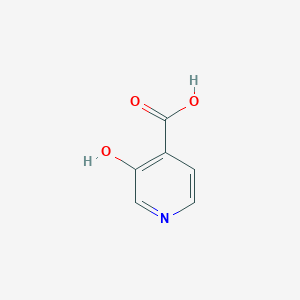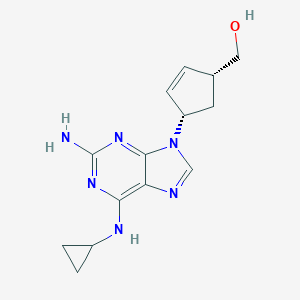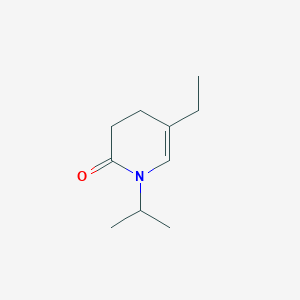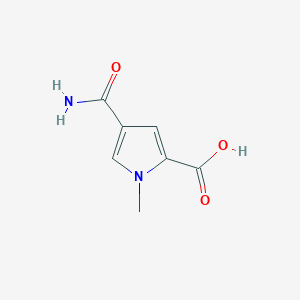
3-Hydroxyisonicotinic acid
説明
3-Hydroxyisonicotinic Acid is a chemical compound with the molecular formula C6H5NO3 . It is used in the preparation of chelating agents for iron and aluminum .
Synthesis Analysis
In a study, two ligands, isonicotinohydrazide and 3-hydroxyisonicotinic acid, were mixed with different metal ions to afford the corresponding stable metal complexes . This process involved intensive physico-chemical analysis including elemental analysis, UV–visible, Fourier transform infrared (FT-IR), thermogravimetric analysis (TGA), mass, 1 H nuclear magnetic resonance (NMR), X-ray diffraction (XRD), magnetic, and molar conductance measurements .Molecular Structure Analysis
The molecular structure of 3-Hydroxyisonicotinic acid is represented by the InChI code: 1S/C6H5NO3/c8-5-3-7-2-1-4 (5)6 (9)10/h1-3,8H, (H,9,10) .Chemical Reactions Analysis
The aminomethylation, azo-coupling, and nitration of 3-hydroxyisonicotinic acid and its ester are directed to the 2 position, whereas their iodination proceeds with the formation of the 2-iodo and 2,6-diiodo derivatives .Physical And Chemical Properties Analysis
3-Hydroxyisonicotinic acid has a molecular weight of 139.11 . It is soluble in methanol and slightly soluble in water . Its boiling point is 315-319 (dec.) .科学的研究の応用
Biological Production and Applications
3-Hydroxypropionic acid (3-HP) is recognized as a valuable platform chemical with extensive applications in various fields. It can be biologically produced from glucose or glycerol, offering an eco-friendly alternative to traditional petroleum-based processes. The current research highlights the advancements and potential in microbial production of 3-HP, along with addressing the challenges and future prospects of this biological route (Kumar, Ashok, & Park, 2013).
Photosynthetic Production from CO2
Significant strides have been made in the biosynthesis of 3-HP directly from CO2 in cyanobacteria. This method demonstrates the feasibility of using sunlight and CO2 for photosynthetic production of 3-HP, offering a sustainable and environmentally friendly approach (Wang et al., 2016).
Metabolic Engineering for Enhanced Production
Innovations in metabolic engineering have led to the development of various microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, for efficient 3-HP production. Advances in this field include the introduction of heterologous pathways, precise gene expression control, and optimizing fermentation conditions (Jers et al., 2019).
3-HP as a Precursor in Industrial Applications
3-HP serves as a precursor for the production of added-value compounds such as acrylic acid. The development of inducible systems for 3-HP synthesis in various microorganisms has paved the way for its use in synthetic biology and biotechnological applications (Hanko, Minton, & Malys, 2017).
Bio-based 3-HP Production
The commercial production of bio-based 3-HP utilizes cheap and abundant substrates, with recent research focusing on genetically engineered microorganisms for enhanced yield and productivity (Vidra & Németh, 2017).
High Production from Renewable Resources
Efforts have been made to achieve high-yield production of 3-HP from renewable carbon sources like glycerol in Klebsiella pneumoniae. This research represents a significant advancement towards the biological production of 3-HP for industrial use (Li et al., 2016).
Coupled Incremental Precursor and Co-factor Supply
In Saccharomyces cerevisiae, the production of 3-HP through the malonyl-CoA pathway was enhanced by increasing the availability of the precursor malonyl-CoA and coupling production with an increased NADPH supply. This approach yielded significant improvements in 3-HP production (Chen et al., 2014).
Process Engineering and Optimization
Recent advances in process engineering have focused on optimizing the production process for 3-HP, including the use of different microbial strains, technologies, and carbon sources. Understanding the metabolic pathways and process design considerations is crucial for improving the efficiency and commercial viability of 3-HP bioproduction (de Fouchécour et al., 2018).
Elevated Production through Metabolic Engineering
Metabolic engineering strategies in Escherichia coli, focusing on optimizing the glycerol metabolism and eliminating by-products, have led to significant improvements in 3-HP production levels and yields (Jung et al., 2014).
Inducible Gene Expression System
Unique inducible gene expression systems responsive to 3-HP in various microorganisms have been identified. These systems are valuable for optimizing pathways for 3-HP production and excretion (Zhou et al., 2015).
Engineering Bacillus subtilis for 3-HP Production
Bacillus subtilis has been engineered to produce 3-HP using glycerol. This approach offers a safe and potentially commercializable method for 3-HP production, especially in applications like the food industry where safety is paramount (Garg et al., 2023).
Bioelectrochemical System for Enhanced 3-HP Production
The use of a bioelectrochemical system (BES) with recombinant Klebsiella pneumoniae has shown promise in enhancing 3-HP production. This novel strategy controls the intracellular redox states, improving yield and titer of 3-HP production (Kim et al., 2017).
Safety And Hazards
特性
IUPAC Name |
3-hydroxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-3-7-2-1-4(5)6(9)10/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHGATQUCUYHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332662 | |
| Record name | 3-Hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyisonicotinic acid | |
CAS RN |
10128-71-9 | |
| Record name | 3-Hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyisonicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tris[bis(trimethylsilyl)amino] neodymium(III)](/img/structure/B130288.png)





![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)




![[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130309.png)